molecular formula C20H28O B1620015 Delanterone CAS No. 63014-96-0

Delanterone

Cat. No.: B1620015
CAS No.: 63014-96-0
M. Wt: 284.4 g/mol
InChI Key: GDONNNQFENTLQC-VWTPSIDOSA-N
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Chemical Reactions Analysis

Delanterone, being a steroidal compound, can undergo various types of chemical reactions:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Delanterone has been primarily studied for its potential as an antiandrogen. Antiandrogens are compounds that prevent androgens like testosterone from exerting their biological effects in the body. This makes this compound of interest in the fields of chemistry, biology, and medicine, particularly for conditions like acne and androgen-dependent diseases . due to its poor efficacy, it has not seen widespread use or further development.

Mechanism of Action

Delanterone functions as an antiandrogen by binding to androgen receptors, thereby preventing androgens from exerting their effects . This mechanism is similar to other steroidal antiandrogens, which compete with androgens for receptor binding, thus inhibiting their biological activity. The molecular targets involved are primarily the androgen receptors, and the pathways affected include those regulated by androgens.

Comparison with Similar Compounds

Delanterone can be compared with other steroidal antiandrogens such as cyproterone acetate and spironolactone . Unlike this compound, these compounds have been successfully marketed and are used in clinical practice. Cyproterone acetate, for example, is used in the treatment of acne, hirsutism, and prostate cancer. Spironolactone is used as a diuretic and for conditions like heart failure and hypertension. The uniqueness of this compound lies in its specific chemical structure, but its poor efficacy has limited its practical applications.

Similar Compounds

  • Cyproterone acetate
  • Spironolactone
  • Flutamide
  • Bicalutamide

These compounds share similar antiandrogenic properties but differ in their chemical structures and clinical applications.

Properties

CAS No.

63014-96-0

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(1S,8S,9S,10R,13R,14S)-1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3/t13-,16-,17-,18-,19-,20-/m0/s1

InChI Key

GDONNNQFENTLQC-VWTPSIDOSA-N

Isomeric SMILES

C[C@H]1CC(=O)C=C2[C@]1([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC2)C)C

SMILES

CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C

Canonical SMILES

CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C

Origin of Product

United States

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